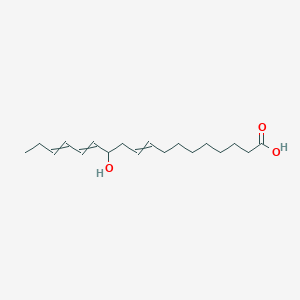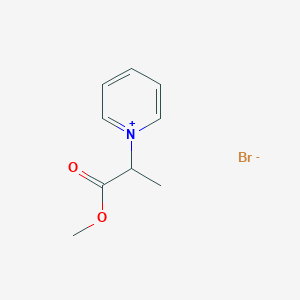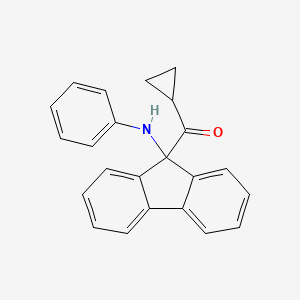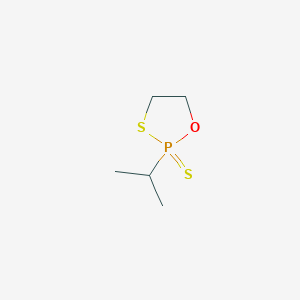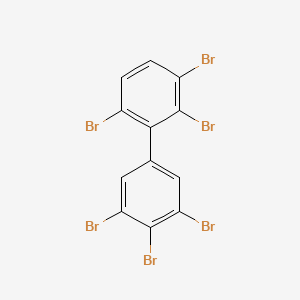
3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione typically involves the chloromethylation of hexahydro-2-benzofuran-1,3-dione. One common method includes the reaction of hexahydro-2-benzofuran-1,3-dione with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Applications De Recherche Scientifique
3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione
- Hexahydro-3a-methyl-1,3-isobenzofurandione
- Phthalic anhydride
Uniqueness
3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activities. This differentiates it from other benzofuran derivatives that may lack this functional group.
Propriétés
Numéro CAS |
85739-44-2 |
|---|---|
Formule moléculaire |
C9H11ClO3 |
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
7a-(chloromethyl)-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H11ClO3/c10-5-9-4-2-1-3-6(9)7(11)13-8(9)12/h6H,1-5H2 |
Clé InChI |
NLSAOIBPWWWGTM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C(=O)OC2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


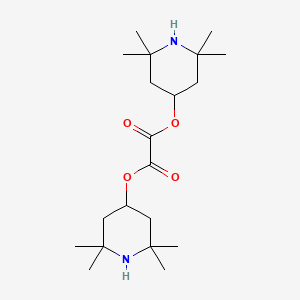

phosphanium bromide](/img/structure/B14421102.png)
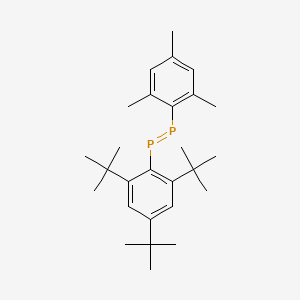
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
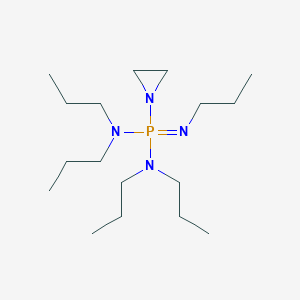
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
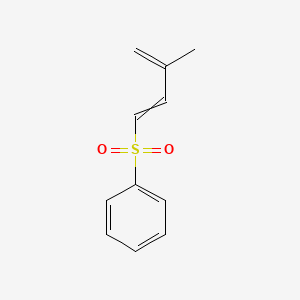
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
